1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
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Overview
Description
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a fluorophenyl group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, or antipsychotic properties.
Organic Synthesis: It can be utilized in the synthesis of complex organic molecules, serving as a versatile intermediate.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The cyclopropylsulfonyl group and the fluorophenyl group may contribute to its binding affinity and selectivity towards certain receptors or enzymes. The piperazine ring can enhance its solubility and bioavailability. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Cyclopropylcarbonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
- 1-(4-(Cyclopropylmethyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
- 1-(4-(Cyclopropylthio)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
Uniqueness
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is unique due to the presence of the cyclopropylsulfonyl group, which can impart distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c16-13-3-1-12(2-4-13)11-15(19)17-7-9-18(10-8-17)22(20,21)14-5-6-14/h1-4,14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBHONYGLUBOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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